molecular formula C11H12ClNO2 B4009861 5-chloro-N-cyclopropyl-2-methoxybenzamide

5-chloro-N-cyclopropyl-2-methoxybenzamide

Cat. No.: B4009861
M. Wt: 225.67 g/mol
InChI Key: PMKVQBXRMCCSEY-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of benzamide, featuring a chlorine atom, a cyclopropyl group, and a methoxy group attached to the benzene ring

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVQBXRMCCSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and cyclopropylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with cyclopropylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid. Reduction reactions can also modify the functional groups on the benzene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Reduced forms of the original compound, potentially altering the functional groups.

Scientific Research Applications

5-chloro-N-cyclopropyl-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2-methoxybenzamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-2-methoxybenzamide: Lacks the chlorine atom, potentially altering its chemical properties and applications.

    5-chloro-N-cyclopropylbenzamide: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

5-chloro-N-cyclopropyl-2-methoxybenzamide is unique due to the presence of all three functional groups (chlorine, cyclopropyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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